3-Amino-5-methoxyphenol 3-Amino-5-methoxyphenol
Brand Name: Vulcanchem
CAS No.: 162155-27-3
VCID: VC4612427
InChI: InChI=1S/C7H9NO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,8H2,1H3
SMILES: COC1=CC(=CC(=C1)O)N
Molecular Formula: C7H9NO2
Molecular Weight: 139.154

3-Amino-5-methoxyphenol

CAS No.: 162155-27-3

Cat. No.: VC4612427

Molecular Formula: C7H9NO2

Molecular Weight: 139.154

* For research use only. Not for human or veterinary use.

3-Amino-5-methoxyphenol - 162155-27-3

Specification

CAS No. 162155-27-3
Molecular Formula C7H9NO2
Molecular Weight 139.154
IUPAC Name 3-amino-5-methoxyphenol
Standard InChI InChI=1S/C7H9NO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,8H2,1H3
Standard InChI Key ILTCFIIXWWUIPC-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)O)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring with hydroxyl (-OH), amino (-NH₂), and methoxy (-OCH₃) substituents at positions 1, 3, and 5, respectively (IUPAC name: 3-amino-5-methoxyphenol). The SMILES notation is OC1=CC(OC)=CC(N)=C1, reflecting the spatial arrangement of functional groups . X-ray crystallography and NMR studies confirm a planar aromatic system with intramolecular hydrogen bonding between the hydroxyl and amino groups, stabilizing the molecular conformation .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular Weight139.15 g/mol
Melting Point139–140°C
Boiling Point281.1°C (estimated)
Density1.2 ± 0.1 g/cm³
Solubility in DMSO7.19 mg/mL (10 mM)
LogP (Octanol-Water)0.89 (predicted)

The methoxy group enhances lipophilicity, making the compound soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) . The amino group’s basicity (pKa ~4.5) allows for protonation under acidic conditions, influencing its reactivity in electrophilic substitution reactions .

Synthesis and Production

Laboratory-Scale Synthesis

A high-yield (79%) microwave-assisted synthesis involves the reaction of 3-nitro-5-methoxyphenol with sodium hydroxide and 1-dodecylthiol in 1-methyl-2-pyrrolidinone at 160°C for 1 hour . The mechanism proceeds via nucleophilic aromatic substitution, where the thiolate anion reduces the nitro group to an amine:

3-Nitro-5-methoxyphenol+HS-C12H25NaOH, NMP, 160°C3-Amino-5-methoxyphenol+By-products\text{3-Nitro-5-methoxyphenol} + \text{HS-C}_{12}\text{H}_{25} \xrightarrow{\text{NaOH, NMP, 160°C}} \text{3-Amino-5-methoxyphenol} + \text{By-products}

Industrial Production

Scalable methods employ continuous-flow reactors to optimize temperature control and mixing. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere offers an alternative pathway, reducing nitro precursors with >90% efficiency . Industrial batches prioritize green chemistry principles, minimizing solvent waste and energy consumption.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing quinazolinone derivatives, which display antitumor and antiviral activities . For example, coupling with malononitrile yields β-aminonitrile intermediates for kinase inhibitors.

Dye and Pigment Manufacturing

Reaction with diazonium salts produces azo dyes with intense coloration (λₘₐₓ = 450–550 nm), used in textiles and imaging technologies . The amino group facilitates covalent bonding to cellulose fibers, improving washfastness.

Polymer Chemistry

Incorporation into epoxy resins enhances thermal stability (T₅% degradation = 280°C vs. 240°C for unmodified resins) . The phenolic hydroxyl group acts as a chain extender, increasing crosslink density.

Comparative Analysis with Structural Analogs

CompoundFunctional GroupsKey Differences
3-Amino-4-methoxyphenol-NH₂ (C3), -OCH₃ (C4)Higher anti-inflammatory activity
5-Amino-3-methoxyphenol-NH₂ (C5), -OCH₃ (C3)Reduced solubility in polar solvents
3-Amino-5-methylphenol-NH₂ (C3), -CH₃ (C5)Lower thermal stability

The positional isomerism significantly impacts biological activity and physicochemical behavior. For instance, 3-amino-4-methoxyphenol’s anti-inflammatory potency exceeds that of the 5-methoxy derivative due to better alignment with cellular targets.

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